T-2 TOXIN
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Overview
Description
[(Z,2S)-4-[(1R,3R,4R,6S,7R)-6-acetyloxy-4-(acetyloxymethyl)-7-hydroxy-5-methylspiro[2-oxabicyclo[321]octane-8,2’-oxirane]-3-yl]-3-methylbut-3-en-2-yl] 3-methylbutanoate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z,2S)-4-[(1R,3R,4R,6S,7R)-6-acetyloxy-4-(acetyloxymethyl)-7-hydroxy-5-methylspiro[2-oxabicyclo[3.2.1]octane-8,2’-oxirane]-3-yl]-3-methylbut-3-en-2-yl] 3-methylbutanoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Spirocyclic Core: This step involves the construction of the spirocyclic framework through a series of cyclization reactions.
Functional Group Introduction: The introduction of acetyloxy and hydroxy groups is achieved through selective oxidation and esterification reactions. Reagents such as acetic anhydride and pyridine are commonly used.
Final Assembly: The final step involves the coupling of the spirocyclic core with the 3-methylbutanoate moiety. This is typically achieved through esterification reactions under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes described above, with a focus on scalability and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[(Z,2S)-4-[(1R,3R,4R,6S,7R)-6-acetyloxy-4-(acetyloxymethyl)-7-hydroxy-5-methylspiro[2-oxabicyclo[3.2.1]octane-8,2’-oxirane]-3-yl]-3-methylbut-3-en-2-yl] 3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or carboxylic acids using reagents such as potassium permanganate or chromium trioxide.
Reduction: The oxirane ring can be reduced to form diols using reducing agents like lithium aluminum hydride.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols
Major Products
The major products formed from these reactions include ketones, carboxylic acids, diols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(Z,2S)-4-[(1R,3R,4R,6S,7R)-6-acetyloxy-4-(acetyloxymethyl)-7-hydroxy-5-methylspiro[2-oxabicyclo[3.2.1]octane-8,2’-oxirane]-3-yl]-3-methylbut-3-en-2-yl] 3-methylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(Z,2S)-4-[(1R,3R,4R,6S,7R)-6-acetyloxy-4-(acetyloxymethyl)-7-hydroxy-5-methylspiro[2-oxabicyclo[3.2.1]octane-8,2’-oxirane]-3-yl]-3-methylbut-3-en-2-yl] 3-methylbutanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with target molecules, modulating their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Properties
IUPAC Name |
[(Z,2S)-4-[(1R,3R,4R,6S,7R)-6-acetyloxy-4-(acetyloxymethyl)-7-hydroxy-5-methylspiro[2-oxabicyclo[3.2.1]octane-8,2'-oxirane]-3-yl]-3-methylbut-3-en-2-yl] 3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O9/c1-12(2)8-19(27)31-14(4)13(3)9-18-17(10-29-15(5)25)23(7)21(32-16(6)26)20(28)22(33-18)24(23)11-30-24/h9,12,14,17-18,20-22,28H,8,10-11H2,1-7H3/b13-9-/t14-,17+,18+,20+,21+,22+,23?,24?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOLSQJBPUQUEA-WTIDKRJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC(C)C(=CC1C(C2(C(C(C(C23CO3)O1)O)OC(=O)C)C)COC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](/C(=C\[C@@H]1[C@H](C2([C@@H]([C@H]([C@H](C23CO3)O1)O)OC(=O)C)C)COC(=O)C)/C)OC(=O)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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